(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one
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Overview
Description
(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolone core, which is a five-membered lactam ring, substituted with diethylamino and methylphenyl groups. Its distinct structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 5-methyl-2-(4-methylphenyl)pyrazol-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance yield and efficiency. Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to obtain high-purity products suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups like halogens, nitro groups, or alkyl chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used in the design of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities. Its ability to interact with biological targets at the molecular level is of significant interest.
Industry
Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of (4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways, resulting in therapeutic effects. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Steviol glycosides: Natural sweeteners derived from Stevia rebaudiana, known for their sweet taste and use in food products.
Uniqueness
(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one stands out due to its unique pyrazolone core and the presence of both diethylamino and methylphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-5-24(6-2)19-13-9-18(10-14-19)15-21-17(4)23-25(22(21)26)20-11-7-16(3)8-12-20/h7-15H,5-6H2,1-4H3/b21-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNIPGDEZQWGPA-QNGOZBTKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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